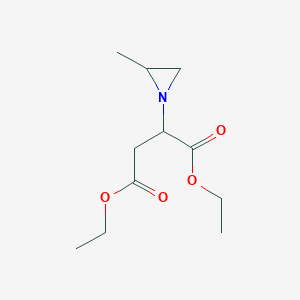
Diethyl 2-(2-methylaziridin-1-yl)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(2-methylaziridin-1-yl)butanedioate is an organic compound with the molecular formula C11H19NO4 It is a derivative of butanedioic acid and contains an aziridine ring, which is a three-membered nitrogen-containing ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-methylaziridin-1-yl)butanedioate can be synthesized through a multi-step process. One common method involves the reaction of diethyl butanedioate with 2-methylaziridine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(2-methylaziridin-1-yl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, secondary amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(2-methylaziridin-1-yl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 2-(2-methylaziridin-1-yl)butanedioate involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl butanedioate: Lacks the aziridine ring and has different chemical properties.
2-Methylaziridine: Contains the aziridine ring but lacks the butanedioate moiety.
Diethyl 2-aziridinylbutanedioate: Similar structure but without the methyl group on the aziridine ring.
Uniqueness
Diethyl 2-(2-methylaziridin-1-yl)butanedioate is unique due to the presence of both the aziridine ring and the butanedioate moiety
Eigenschaften
CAS-Nummer |
873798-97-1 |
|---|---|
Molekularformel |
C11H19NO4 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
diethyl 2-(2-methylaziridin-1-yl)butanedioate |
InChI |
InChI=1S/C11H19NO4/c1-4-15-10(13)6-9(11(14)16-5-2)12-7-8(12)3/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
HNZWXCLPYMLZNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C(=O)OCC)N1CC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)


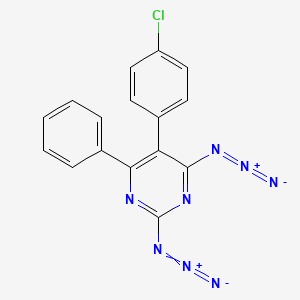
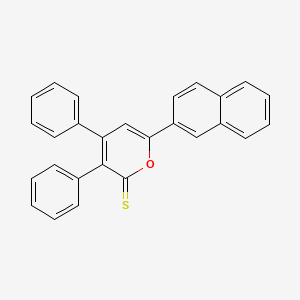



![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)

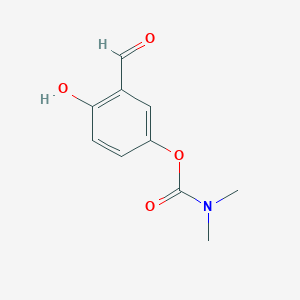
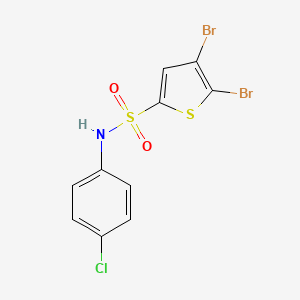
![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)
![4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine](/img/structure/B12608505.png)
